molecular formula C17H13NO3 B12793287 Ccris 5417 CAS No. 84416-39-7

Ccris 5417

カタログ番号: B12793287
CAS番号: 84416-39-7
分子量: 279.29 g/mol
InChIキー: UMLPYSLGSGYKJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCRIS 5417 is a chemical compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a database maintained by the National Cancer Institute (NCI). CCRIS aggregates experimental data from animal studies (e.g., rats, mice) to evaluate carcinogenicity, mutagenicity, tumor promotion, and inhibition properties of over 8,000 chemicals . Key parameters typically documented for CCRIS entries include:

  • Test species and strain (e.g., Sprague-Dawley rats, B6C3F1 mice).
  • Administration route (oral, dermal, inhalation).
  • Dosage and exposure duration.
  • Carcinogenic potency (e.g., TD₅₀: dose causing tumors in 50% of test subjects).
  • Mutagenicity results (Ames test, chromosomal aberrations).

特性

CAS番号

84416-39-7

分子式

C17H13NO3

分子量

279.29 g/mol

IUPAC名

4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C17H13NO3/c19-14-10-6-5-9-7-8-3-1-2-4-11(8)18-13(9)12(10)16-17(21-16)15(14)20/h1-7,14-17,19-20H

InChIキー

UMLPYSLGSGYKJN-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C5C(O5)C(C4O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ccris 5417 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Preparation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of this compound.

    Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, or sulfonation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control.

化学反応の分析

Types of Reactions

Ccris 5417 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, and bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

科学的研究の応用

Ccris 5417 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical products.

作用機序

The mechanism of action of Ccris 5417 involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as its role in inhibiting or promoting certain cellular functions.

類似化合物との比較

Table 1: Comparative Toxicological Data

Parameter This compound Compound A (CCRIS 2203) Compound B (IARC Group 1) Compound C (RTECS 4589)
Carcinogenic Potency TD₅₀: 25 mg/kg/day (rat) TD₅₀: 12 mg/kg/day (mouse) TD₅₀: 5 mg/kg/day (rat) LD₅₀: 50 mg/kg (rat)
Mutagenicity Ames test: Positive Ames test: Negative Ames test: Positive Chromosomal aberrations: Positive
Species/Strain Sprague-Dawley rats B6C3F1 mice Wistar rats SD rats
Administration Route Oral Inhalation Dermal Intraperitoneal
Structural Alerts Aromatic amine Halogenated hydrocarbon Polycyclic aromatic hydrocarbon Nitroso compound
Database Classification CCRIS (Suspect carcinogen) CCRIS (Confirmed carcinogen) IARC Group 1 (Carcinogenic to humans) RTECS (Acute toxicity)

Key Findings:

Carcinogenic Potency: this compound exhibits moderate carcinogenic potency (TD₅₀: 25 mg/kg/day) compared to Compound A (TD₅₀: 12 mg/kg/day) and Compound B (TD₅₀: 5 mg/kg/day). This suggests that structural features like aromatic amine groups (Table 1) may contribute to lower potency than polycyclic aromatic hydrocarbons (Compound B) .

In contrast, Compound A’s negative result highlights the role of halogenation in altering mutagenic pathways .

Species-Specific Responses: Discrepancies in carcinogenic outcomes across species (e.g., rats vs. mice) underscore the importance of cross-species validation in risk assessment .

Database Divergences: While CCRIS focuses on carcinogenicity and mutagenicity, RTECS emphasizes acute toxicity (e.g., LD₅₀), limiting direct comparisons. IARC’s human-centric classifications (Group 1) provide complementary insights but rely on epidemiological data .

Q & A

Q. How should researchers structure the "Discussion" section when reporting null findings for this compound?

  • Methodological Answer : Frame null results within broader theoretical contexts (e.g., compensatory pathways). Differentiate between true negatives and methodological limitations (e.g., assay sensitivity). Propose follow-up studies to refine hypotheses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。